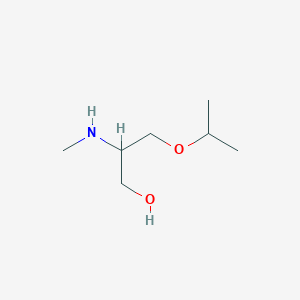

3-Isopropoxy-2-(methylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Isopropoxy-2-(methylamino)propan-1-ol, also known as IMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMP belongs to the class of beta-adrenergic agonists, which are compounds that activate beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues, including the heart, lungs, and skeletal muscles, and play a crucial role in regulating physiological functions such as heart rate, blood pressure, and airway diameter.

Scientific Research Applications

- Researchers have explored using this compound as a catalyst in the selective conversion of glycerol to 2-isopropoxy-propan-1-ol . Noble metal ion-exchanged mordenite zeolites (such as RuMOR, RhMOR, and PdMOR) serve as heterogeneous catalysts in this process. The reaction occurs via CTH using propan-2-ol as the solvent, hydrogen supplier, and reactive coupling reagent with glycerol. The resulting product is 2-isopropoxy-propan-1-ol, generated without significant by-products .

- Given the oversupply of glycerol from biodiesel production, efficient conversion methods are crucial. 3-Isopropoxy-2-(methylamino)propan-1-ol offers a route to value-added chemicals from this renewable feedstock. Its non-toxic and biodegradable properties make it an attractive platform chemical .

Catalytic Transfer Hydrogenolysis (CTH) for Glycerol Conversion

Biomass-Derived Chemicals and Fuels

Mechanism of Action

Mode of Action

It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .

Pharmacokinetics

- Solubility : The compound is slightly soluble in water , which could affect its absorption and distribution in the body.

- Boiling Point : The boiling point of the compound is 169°C , which is relatively high and could potentially impact its stability and metabolism.

- Density : The density of the compound is 0.917 g/mL at 25 °C , which could influence its distribution in the body.

Result of Action

The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Isopropoxy-2-(methylamino)propan-1-ol, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .

properties

IUPAC Name |

2-(methylamino)-3-propan-2-yloxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMPFVOTWZPQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(CO)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)

![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)

![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)